Calcium 2-hydroxy-4-(methylthio)butanoate
Overview
Description
Calcium 2-hydroxy-4-(methylthio)butanoate, also known as Calcium bis(2-hydroxy-4-(methylthio)butyrate), is a compound with the molecular formula C10H18CaO6S2 . It is an endogenous metabolite and is considered a nutrition enhancer . It exists as a solid and is soluble in water .
Molecular Structure Analysis
The molecular weight of this compound is 338.5 g/mol . The IUPAC name for the compound is calcium;2-hydroxy-4-methylsulfanylbutanoate . The InChI and Canonical SMILES representations provide more details about the molecular structure .Physical And Chemical Properties Analysis
This compound is a solid and is soluble in water . The molecular weight of the compound is 338.5 g/mol . More specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
Dairy Cattle Nutrition
Calcium 2-hydroxy-4-(methylthio)butanoate (HMTBa) is examined for its effects on dairy cows, particularly during the postpartum transition period. Supplementation with HMTBa has been found to influence milk composition, specifically impacting milk fat content and the plasma methionine (Met) status. This suggests a role for HMTBa in improving the nutrient profile of milk and the health of dairy cows (Dalbach et al., 2011).
Poultry Nutrition
The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA) is widely used in poultry nutrition. Research has shown that HMTBA can protect epithelial barrier function in in vitro models, potentially due to its capacity to increase the production of antioxidant metabolites such as taurine and glutathione. This highlights the value of HMTBA in improving intestinal homeostasis and the quality of poultry products (Martín-Venegas et al., 2013).
Aquaculture
In aquaculture, specifically in the farming of shrimp and fish, HMTBa has been evaluated as a dietary supplement. Studies have demonstrated that HMTBa can support growth, survival, and feed conversion ratios in species like the white shrimp, Litopenaeus vannamei, when fish meal in their diet is replaced with soybean meal and other ingredients. This suggests the potential of HMTBa in enhancing the efficiency of aquaculture feeds (Browdy et al., 2012).
Enzyme Catalysis and Industrial Applications
HMTBa has been used in enzyme catalysis processes, particularly in the production of enantiopure forms of HMTBa which are valuable in various industrial applications. For instance, the immobilization of nitrilase on bioinspired silica has been studied for the efficient synthesis of HMTBa, showcasing its potential in large-scale production for industrial uses (Jin et al., 2016).
Development of Novel Surfactants
Research into the development of novel surfactants using HMTBa as a starting material has been conducted. These surfactants, derived from HMTBa, have shown properties like low Krafft points, good wetting performance, and substantial foam creation, indicating potential applications in various industries, including detergents and cleaning agents (Yu et al., 2015).
Biomedical Research
In the biomedical field, calcium hydroxide, which can dissociate into calcium and hydroxyl ions similar to HMTBa, has been studied for its role in inducing mineralization in osteoblasts. This research is significant in understanding the mechanisms of bone formation and regeneration, particularly in endodontic applications (Narita et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Calcium 2-hydroxy-4-(methylthio)butanoate, also known as 2-Hydroxy-4-(methylthio)butyric acid calcium salt, is an endogenous metabolite . It is structurally related to the amino acid methionine . Its primary target is the intestinal epithelium where it is transported by the monocarboxylate transporter 1 .
Mode of Action
The compound is absorbed in the intestinal epithelium and then converted to methionine , an essential amino acid . This conversion is a crucial part of its biological utilization .
Biochemical Pathways
The compound is an intermediate in the biosynthesis of 3-dimethylsulfoniopropionate , a precursor to natural dimethyl sulfide . This indicates that it plays a role in the sulfur cycle, which is essential for the synthesis of proteins and other vital cellular functions.
Pharmacokinetics
It is known that it is rapidly absorbed in the intestinal epithelium . The compound is soluble in water , which suggests that it may have good bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, it is used as a substitute for methionine in animal feed , suggesting that dietary factors can also influence its action.
properties
IUPAC Name |
calcium;2-hydroxy-4-methylsulfanylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRVDWASZFDIEH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18CaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
583-91-5 (Parent) | |
Record name | Methioninehydroxyanalog calcium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80919308 | |
Record name | 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80919308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4857-44-7, 14676-91-6 | |
Record name | Methioninehydroxyanalog calcium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80919308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium bis(2-hydroxy-4-(methylthio)butyrate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESMENINOL CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VK0YS654L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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